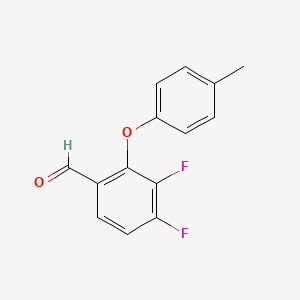
Tert-butyldichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C8H18Cl2Si . This compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. It is a colorless to light yellow liquid that is sensitive to moisture and is commonly used in organic synthesis, particularly as a reagent for preparing siliranes and protecting diols .
Méthodes De Préparation
Tert-butyldichlorosilane can be synthesized through various methods. One common synthetic route involves the chlorination of di-tert-butylsilane using carbon tetrachloride (CCl4) and palladium chloride (PdCl2) as a catalyst. This method yields this compound with an 85% efficiency . The compound can be purified by fractional distillation to obtain a high-purity product .
Analyse Des Réactions Chimiques
Tert-butyldichlorosilane undergoes several types of chemical reactions, including substitution and hydrolysis. It reacts rapidly with moisture, water, and protic solvents, leading to hydrolysis. In organic synthesis, it is often used to introduce the di-tert-butylsilylene protecting group for diols. This reaction typically involves the use of acetonitrile as a solvent and triethylamine as a base, with 1-hydroxybenzotriazole (HOBt) as a catalyst at temperatures ranging from 45°C to 90°C . The major products formed from these reactions are siliranes and protected diols .
Applications De Recherche Scientifique
Tert-butyldichlorosilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for preparing siliranes and protecting diols . In biology and medicine, it can be utilized in the synthesis of various organosilicon compounds that have potential biological activities. In the industrial sector, it is employed in the production of specialty chemicals and materials, particularly those requiring moisture-sensitive reagents .
Mécanisme D'action
The mechanism of action of tert-butyldichlorosilane primarily involves its reactivity with nucleophiles, such as water and alcohols. The silicon atom in this compound is highly electrophilic due to the presence of the two chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanol or siloxane compounds, depending on the nucleophile involved .
Comparaison Avec Des Composés Similaires
Tert-butyldichlorosilane can be compared with other similar organosilicon compounds, such as dichlorodimethylsilane and dichlorodiethylsilane. While all these compounds contain silicon bonded to two chlorine atoms, this compound is unique due to the presence of the bulky tert-butyl groups. These groups increase the steric hindrance around the silicon atom, affecting its reactivity and the types of reactions it can undergo . Similar compounds include:
- Dichlorodimethylsilane
- Dichlorodiethylsilane
- Dichlorodiphenylsilane
Propriétés
Formule moléculaire |
C4H10Cl2Si |
|---|---|
Poids moléculaire |
157.11 g/mol |
Nom IUPAC |
tert-butyl(dichloro)silane |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3 |
Clé InChI |
HBYCZEOYOCONCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[SiH](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



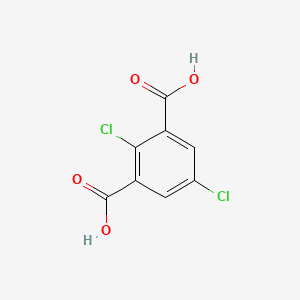
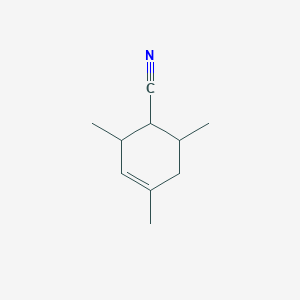

![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)


![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
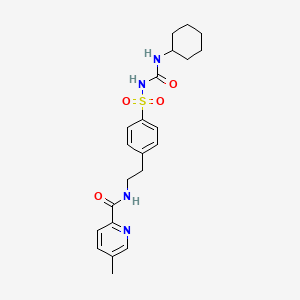

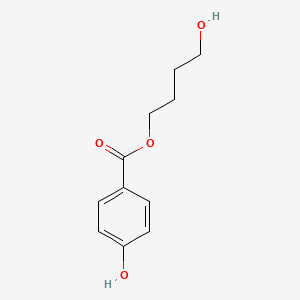
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
